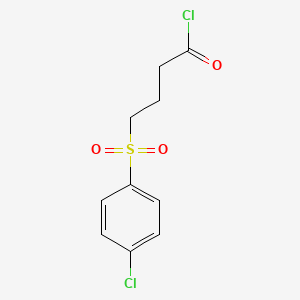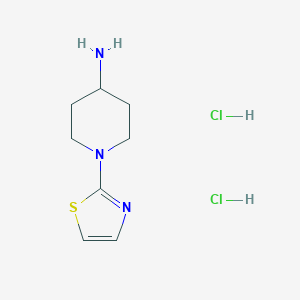![molecular formula C7H9NO3 B1404975 6-氧代-3-氮杂双环[3.2.0]庚烷-4-羧酸 CAS No. 1403766-59-5](/img/structure/B1404975.png)
6-氧代-3-氮杂双环[3.2.0]庚烷-4-羧酸
描述
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与结构分析
双环类似物的合成:开发了3-氮杂双环[3.2.0]庚烷-6-羧酸及其7-取代衍生物的合成方法,其中关键步骤涉及光敏化的分子间[2+2]光环加成反应。这些化合物是γ-氨基丁酸的类似物,可能在神经科学研究中具有潜在应用 (Susanne Petz & K. Wanner, 2013).
桥连双环吗啉氨基酸:报道了新型吗啉氨基酸的有效合成方法。这些化合物,包括(1S,4S)-2-氧杂-5-氮杂双环[2.2.1]庚烷-4-羧酸,作为药物化学中的紧凑模块,可能调节候选药物的理化和药代动力学性质 (Buyu Kou et al., 2017).
化学转化与应用
转化为甲基顺式-3-氨基四氢呋喃-2-羧酸酯:研究表明将顺式-3-苄氧基-4-(2-甲磺酰氧基乙基)氮杂环丁烷-2-酮转化为顺式-2-氧杂-6-氮杂双环[3.2.0]庚烷-7-酮,然后将其转化为甲基顺式-3-氨基四氢呋喃-2-羧酸酯。该方法为制备在药物设计中很重要的化合物提供了一种替代方法 (Karen Mollet et al., 2012).
抗肿瘤活性:研究了一系列4-氧杂-1-氮杂双环[3.2.0]庚烷-7-酮衍生物的抗肿瘤活性。这些化合物之间的构效关系表明,某些衍生物对特定癌细胞系表现出显着的细胞毒性,突出了它们作为抗癌剂的潜力 (R. Singh & R. Micetich, 2003).
作用机制
Target of Action
The primary targets of 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid are penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall. They play a crucial role in maintaining the structural integrity of the bacterial cell.
Mode of Action
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid, like other beta-lactam antimicrobials, inhibits the synthesis of the bacterial cell wall . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis . This results in a weakened cell wall and eventually leads to cell lysis and death.
Biochemical Pathways
The compound affects the peptidoglycan synthesis pathway . Peptidoglycan is a major component of the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, the compound disrupts the integrity of the cell wall, leading to bacterial cell death.
Result of Action
The result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it potentially effective against susceptible bacterial strains.
生化分析
Biochemical Properties
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis and degradation of β-lactam antibiotics . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to the disruption of bacterial cell wall synthesis. Additionally, 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid has been shown to bind to specific proteins, altering their conformation and function.
Cellular Effects
The effects of 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to interfere with the synthesis of bacterial cell walls, leading to cell lysis and death . In mammalian cells, 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid can affect gene expression by binding to transcription factors and altering their activity.
Molecular Mechanism
The molecular mechanism of action of 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, it binds to the active site of enzymes involved in peptidoglycan synthesis, thereby inhibiting their activity and preventing the formation of bacterial cell walls . Additionally, 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid can activate or inhibit transcription factors, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid can result in adaptive changes in cellular function, such as the development of resistance in bacterial populations .
Dosage Effects in Animal Models
The effects of 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to be effective in inhibiting bacterial growth without causing significant adverse effects . At high doses, 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have also been observed, where a minimum concentration is required to achieve a therapeutic effect .
Metabolic Pathways
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid is involved in several metabolic pathways, including those related to the synthesis and degradation of β-lactam antibiotics . This compound interacts with enzymes such as β-lactamases, which hydrolyze the β-lactam ring and render the antibiotic inactive . Additionally, 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid can affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways .
Subcellular Localization
The subcellular localization of 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with enzymes involved in metabolic pathways, or to the nucleus, where it can influence gene expression . The precise localization of 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid can determine its efficacy in different cellular contexts .
属性
IUPAC Name |
7-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-1-3-2-8-6(5(3)4)7(10)11/h3,5-6,8H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLSJCPBZMQWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(C2C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216905 | |
| Record name | 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-59-5 | |
| Record name | 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)
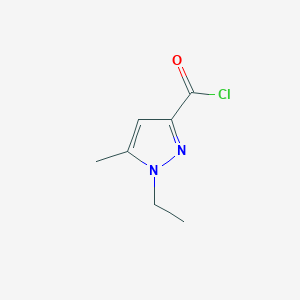
![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)
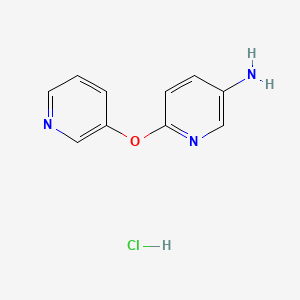


![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)
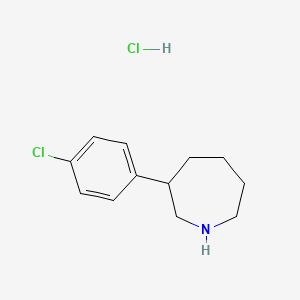

![2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404911.png)
